Sarilumab vs. Tocilizumab: 15-22 Fold Higher Binding Affinity Drives Superior Receptor Occupancy
Sarilumab demonstrates significantly higher binding affinity for the IL-6 receptor alpha subunit (IL-6Rα) compared to tocilizumab. In vitro studies show sarilumab binds IL-6Rα with 15- to 22-fold higher affinity than tocilizumab [1]. This differential affinity translates into a marked difference in simulated receptor occupancy (RO) at clinically approved doses. At trough concentrations, sarilumab (200 mg SC Q2W) achieved 98% RO, while tocilizumab (162 mg SC Q2W) achieved only 84% RO [1]. This higher RO was associated with a greater proportion of patients achieving ACR20/50/70 response criteria [1].
| Evidence Dimension | In vitro Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Sarilumab: 61.9 pM (monomeric IL-6R) and 12.8 pM (dimeric IL-6R) [2] |
| Comparator Or Baseline | Tocilizumab: 2.54 +/- 0.12 nM (Kd) [3] |
| Quantified Difference | Sarilumab affinity is 15- to 22-fold higher than tocilizumab. This results in a 14% absolute difference in trough receptor occupancy (98% vs 84%) [1]. |
| Conditions | In vitro binding assays (SPR/ELISA) for affinity; population PK modeling for receptor occupancy (SC dosing) |
Why This Matters
Higher receptor occupancy is directly linked to improved clinical response, making sarilumab a more potent option for achieving target engagement, which is a critical procurement criterion for dose-ranging and efficacy studies.
- [1] Xu C, et al. Differential Binding of Sarilumab and Tocilizumab to IL-6Rα and Effects of Receptor Occupancy on Clinical Parameters. J Clin Pharmacol. 2021;61(5):714-724. PMID: 33314148. View Source
- [2] Feng X, et al. Sarilumab bound with high affinity to recombinant monomeric human IL-6 receptor with a KD value of 61.9 pM. Scite.ai. Accessed 2026. View Source
- [3] Mihara M, et al. Tocilizumab inhibits signal transduction mediated by both mIL-6R and sIL-6R, but not by the receptors of other members of IL-6 cytokine family. Int Immunopharmacol. 2005;5(12):1731-40. PMID: 16102523. View Source
